Cas no 1805384-63-7 (2-Bromo-3-chloro-4-(difluoromethyl)-5-nitropyridine)

2-Bromo-3-chloro-4-(difluoromethyl)-5-nitropyridine is a halogenated nitropyridine derivative with a difluoromethyl substituent, offering unique reactivity for synthetic applications. Its multi-functional structure, featuring bromo, chloro, and nitro groups, makes it a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of the difluoromethyl group enhances its potential as a building block for fluorinated compounds, which are increasingly valuable in drug discovery due to their metabolic stability and lipophilicity. The electron-withdrawing nitro group further facilitates nucleophilic substitution reactions, enabling precise modifications. This compound is particularly useful in cross-coupling reactions and heterocyclic chemistry, providing a robust platform for the development of bioactive molecules.
2-Bromo-3-chloro-4-(difluoromethyl)-5-nitropyridine structure
1805384-63-7 structure
Product Name:2-Bromo-3-chloro-4-(difluoromethyl)-5-nitropyridine
CAS No:1805384-63-7
MF:C6H2BrClF2N2O2
MW:287.446086406708
CID:4810186
Update Time:2025-05-22

2-Bromo-3-chloro-4-(difluoromethyl)-5-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-3-chloro-4-(difluoromethyl)-5-nitropyridine
    • Inchi: 1S/C6H2BrClF2N2O2/c7-5-4(8)3(6(9)10)2(1-11-5)12(13)14/h1,6H
    • InChI Key: SXBXUTRNEATWJG-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(C(F)F)=C(C=N1)[N+](=O)[O-])Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 228
  • XLogP3: 3
  • Topological Polar Surface Area: 58.7

2-Bromo-3-chloro-4-(difluoromethyl)-5-nitropyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029062933-1g
2-Bromo-3-chloro-4-(difluoromethyl)-5-nitropyridine
1805384-63-7 97%
1g
$1549.60 2023-08-31

Additional information on 2-Bromo-3-chloro-4-(difluoromethyl)-5-nitropyridine

Comprehensive Guide to 2-Bromo-3-chloro-4-(difluoromethyl)-5-nitropyridine (CAS No. 1805384-63-7)

2-Bromo-3-chloro-4-(difluoromethyl)-5-nitropyridine (CAS No. 1805384-63-7) is a highly specialized heterocyclic compound that has gained significant attention in pharmaceutical and agrochemical research. This nitropyridine derivative features a unique combination of functional groups, including bromo, chloro, difluoromethyl, and nitro substituents, making it a valuable intermediate for the synthesis of biologically active molecules.

The molecular structure of 2-Bromo-3-chloro-4-(difluoromethyl)-5-nitropyridine offers multiple reactive sites for further chemical modifications, which explains its growing popularity in medicinal chemistry applications. Researchers are particularly interested in this compound for developing novel small molecule inhibitors targeting various disease pathways. Recent studies suggest potential applications in kinase inhibitor development, a hot topic in cancer research and autoimmune disease treatment.

From a synthetic chemistry perspective, the presence of both electron-withdrawing groups (nitro and difluoromethyl) and halogen substituents (bromo and chloro) creates interesting electronic properties that influence the compound's reactivity. This makes CAS 1805384-63-7 particularly valuable for cross-coupling reactions and nucleophilic aromatic substitutions, which are fundamental transformations in modern organic synthesis.

The difluoromethyl group in this compound has become a focal point for many researchers, as fluorinated compounds continue to dominate pharmaceutical development. Approximately 30% of all FDA-approved drugs contain fluorine atoms, making fluorinated pyridine derivatives like this one particularly attractive for drug discovery programs. The strategic placement of fluorine atoms can significantly improve a molecule's metabolic stability and membrane permeability.

In agrochemical applications, 2-Bromo-3-chloro-4-(difluoromethyl)-5-nitropyridine serves as a key building block for developing new crop protection agents. The compound's structural features align well with current trends in sustainable pesticide development, where researchers aim to create more selective and environmentally friendly solutions. Its potential use in fungicide development is particularly noteworthy, given the growing need for novel antifungal agents in agriculture.

The synthesis and handling of CAS 1805384-63-7 require specialized knowledge in heterocyclic chemistry. Proper storage conditions typically involve protection from moisture and light, with recommended temperatures below -20°C for long-term stability. Researchers working with this compound should be aware of its sensitivity to strong bases and reducing agents, which may lead to decomposition or unwanted side reactions.

Analytical characterization of 2-Bromo-3-chloro-4-(difluoromethyl)-5-nitropyridine typically involves a combination of techniques including NMR spectroscopy (particularly 19F NMR for the difluoromethyl group), mass spectrometry, and HPLC purity analysis. The compound's distinct spectral features make it relatively easy to identify and quantify in complex reaction mixtures.

Market demand for nitropyridine derivatives like this one has been steadily increasing, driven by growing research in targeted drug discovery and precision agriculture. Several contract research organizations and custom synthesis providers now include CAS 1805384-63-7 in their catalogs, reflecting its importance as a research chemical. The compound's price point and availability may vary depending on purity requirements and order quantities.

Recent patent literature reveals an uptick in applications mentioning 2-Bromo-3-chloro-4-(difluoromethyl)-5-nitropyridine, particularly in areas related to protein kinase inhibition and antimicrobial development. This aligns with broader industry trends toward developing treatments for resistant infections and personalized medicine approaches. The compound's versatility makes it suitable for various structure-activity relationship studies in these fields.

For researchers considering working with CAS 1805384-63-7, it's important to consult the latest safety data sheets and literature regarding handling procedures. While not classified as extremely hazardous, proper laboratory safety protocols should always be followed when handling any chemical substance, particularly those containing multiple reactive functional groups like this polyhalogenated pyridine derivative.

The future outlook for 2-Bromo-3-chloro-4-(difluoromethyl)-5-nitropyridine appears promising, with potential applications expanding beyond its current uses. As computational chemistry and AI-assisted drug discovery methods advance, compounds with such well-defined yet flexible structural features are likely to see increased utilization in virtual screening campaigns and fragment-based drug design approaches.

In conclusion, 2-Bromo-3-chloro-4-(difluoromethyl)-5-nitropyridine (CAS No. 1805384-63-7) represents an important tool for modern chemical research. Its unique combination of substituents offers multiple avenues for chemical modification, making it valuable for both pharmaceutical development and agrochemical innovation. As research trends continue to emphasize the importance of fluorinated compounds and nitrogen-containing heterocycles, this compound is well-positioned to remain relevant in scientific investigations for years to come.

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